molecular formula C8H7ClN2 B029068 2-Chloro-5,6-dimethylnicotinonitrile CAS No. 65176-93-4

2-Chloro-5,6-dimethylnicotinonitrile

Cat. No. B029068
Key on ui cas rn: 65176-93-4
M. Wt: 166.61 g/mol
InChI Key: BYVPJDZJIHOUHA-UHFFFAOYSA-N
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Patent
US04234588

Procedure details

A mixture of 2-chloro-3-cyano-5,6-dimethylpyridine (21.5 g) semicarbazide hydrochloride (24.0 g), sodium acetate (42.3 g), water (225 ml) and methanol (475 ml) was hydrogenated at 344 kPa at 50° using Raney nickel catalyst (5 g). The mixture was added to water (750 ml) and filtered. The solid filtered off was suspended in water (130 ml) and concentrated hydrochloric acid (70 ml) was added and the mixture was heated at 100° for 1 hour, formalin (40% w/w, 120 ml) was added and the mixture was heated at 100° for a further 0.5 hour and allowed to cool. Sodium acetate (95 g) and water (250 ml) were added and the mixture was extracted with ether and the extracts were washed with 5% aqueous potassium carbonate and evaporated to give 2-chloro-5,6-dimethyl-3-pyridinecarboxaldehyde (13.24 g, 60%) m.p. 69°-70°.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#N)=[CH:6][C:5]([CH3:10])=[C:4]([CH3:11])[N:3]=1.C([O-])(=[O:14])C.[Na+].CO>[Ni].O>[Cl:1][C:2]1[C:7]([CH:8]=[O:14])=[CH:6][C:5]([CH3:10])=[C:4]([CH3:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1C#N)C)C
Name
Quantity
42.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
475 mL
Type
reactant
Smiles
CO
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 344 kPa at 50°
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solid filtered off
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (70 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
formalin (40% w/w, 120 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° for a further 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
Sodium acetate (95 g) and water (250 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
the extracts were washed with 5% aqueous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.24 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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